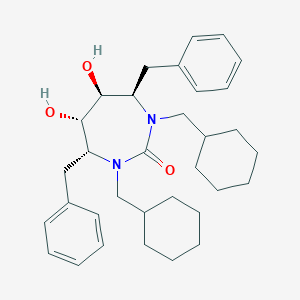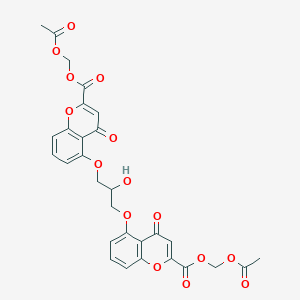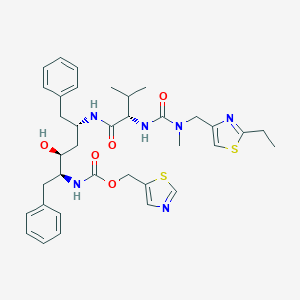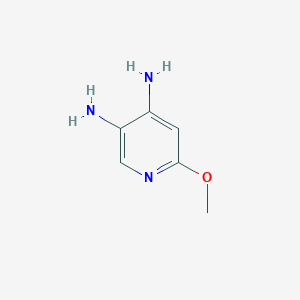
2H-1,3-Diazepin-2-one, 1,3-bis(cyclohexylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3-Diazepin-2-one, 1,3-bis(cyclohexylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is commonly referred to as Ro 20-1724 and is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase. In
科学研究应用
Ro 20-1724 has been extensively studied for its potential applications in various fields. It has been used as a tool in neuroscience research to investigate the role of cAMP signaling in synaptic plasticity, learning, and memory. Ro 20-1724 has also been studied for its potential applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
作用机制
Ro 20-1724 selectively inhibits cAMP phosphodiesterase, an enzyme that catalyzes the hydrolysis of cAMP to AMP. By inhibiting this enzyme, Ro 20-1724 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to various physiological effects, including increased bronchodilation, enhanced contractility of cardiac muscle, and improved cognitive function.
生化和生理效应
Ro 20-1724 has been shown to have various biochemical and physiological effects. In animal studies, Ro 20-1724 has been shown to increase bronchodilation and reduce airway inflammation, making it a potential treatment for asthma and COPD. Ro 20-1724 has also been shown to improve cardiac function by increasing contractility and reducing heart rate, making it a potential treatment for heart failure. In addition, Ro 20-1724 has been shown to enhance cognitive function and memory retention in animal studies.
实验室实验的优点和局限性
Ro 20-1724 has several advantages for lab experiments. It is a selective inhibitor of cAMP phosphodiesterase, making it a useful tool for investigating the role of cAMP signaling in various physiological processes. Ro 20-1724 is also relatively stable and can be easily synthesized in large quantities. However, Ro 20-1724 has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. In addition, Ro 20-1724 has a short half-life, requiring frequent dosing in animal studies.
未来方向
There are several future directions for research on Ro 20-1724. One area of research is investigating its potential applications in the treatment of asthma, COPD, and heart failure. Another area of research is investigating its potential applications in the treatment of cognitive disorders, such as Alzheimer's disease. Additionally, further studies are needed to understand the precise mechanisms of action of Ro 20-1724 and its downstream signaling pathways. Finally, new synthesis methods for Ro 20-1724 that improve its solubility and stability may be developed in the future.
合成方法
Ro 20-1724 can be synthesized through a multistep process that involves the reaction of 1,3-bis(cyclohexylmethyl)urea with 4,7-bis(phenylmethyl)-5,6-dihydroxy-2H-1,3-diazepin-2-one in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
属性
CAS 编号 |
153182-61-7 |
|---|---|
产品名称 |
2H-1,3-Diazepin-2-one, 1,3-bis(cyclohexylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
分子式 |
C33H46N2O3 |
分子量 |
518.7 g/mol |
IUPAC 名称 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(cyclohexylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H46N2O3/c36-31-29(21-25-13-5-1-6-14-25)34(23-27-17-9-3-10-18-27)33(38)35(24-28-19-11-4-12-20-28)30(32(31)37)22-26-15-7-2-8-16-26/h1-2,5-8,13-16,27-32,36-37H,3-4,9-12,17-24H2/t29-,30-,31+,32+/m1/s1 |
InChI 键 |
FADBDGCGGLEUOC-ZRTHHSRSSA-N |
手性 SMILES |
C1CCC(CC1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3CCCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
SMILES |
C1CCC(CC1)CN2C(C(C(C(N(C2=O)CC3CCCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
规范 SMILES |
C1CCC(CC1)CN2C(C(C(C(N(C2=O)CC3CCCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
其他 CAS 编号 |
153182-61-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)











